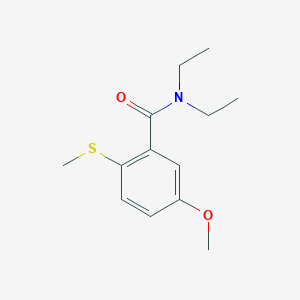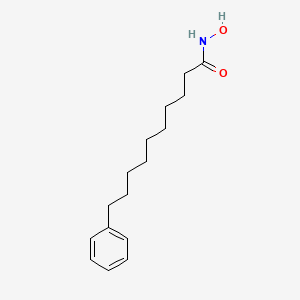
N-Hydroxy-10-phenyldecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-10-phenyldecanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a decanamide chain, which also includes a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-10-phenyldecanamide can be achieved through a multi-step process. One common method involves the reaction of 10-phenyldecanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydroxylated to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-10-phenyldecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitrone derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of oximes or nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives
Aplicaciones Científicas De Investigación
N-Hydroxy-10-phenyldecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N-Hydroxy-10-phenyldecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the phenyl group may interact with hydrophobic regions of proteins, enhancing binding affinity. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
- N-Hydroxy-10-phenyldecanoic acid
- N-Hydroxy-10-phenyldecylamine
- N-Hydroxy-10-phenyldecylamide
Comparison: N-Hydroxy-10-phenyldecanamide is unique due to the presence of both a hydroxyl group and a phenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Propiedades
Número CAS |
114917-96-3 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
N-hydroxy-10-phenyldecanamide |
InChI |
InChI=1S/C16H25NO2/c18-16(17-19)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,19H,1-5,7,10-11,14H2,(H,17,18) |
Clave InChI |
IJVGHGNYSSGDBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
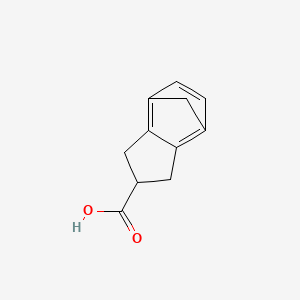
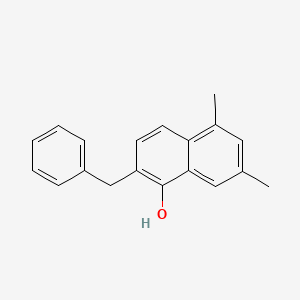
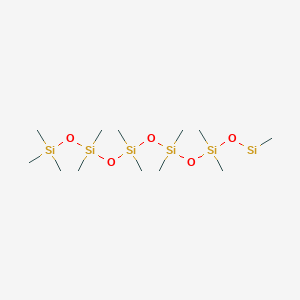
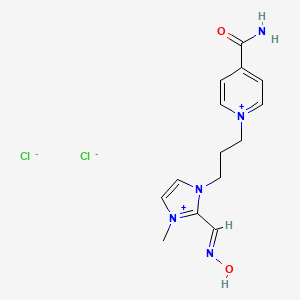
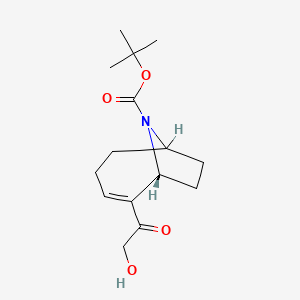
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
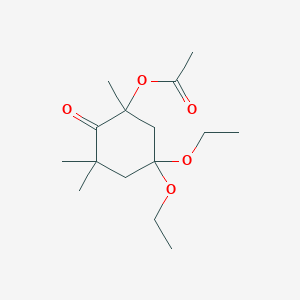
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
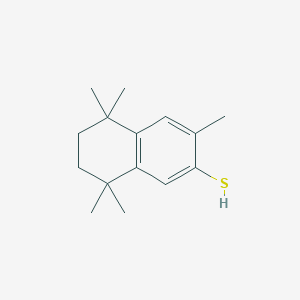
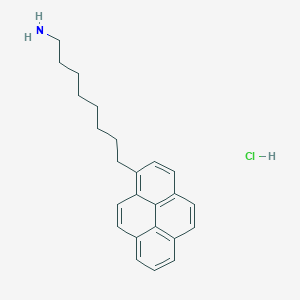
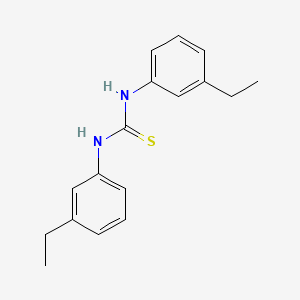
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
